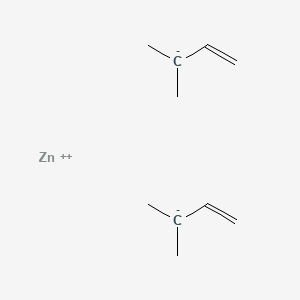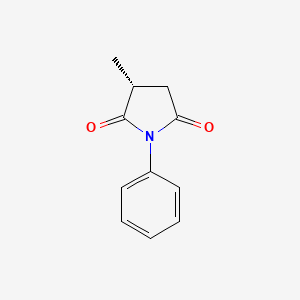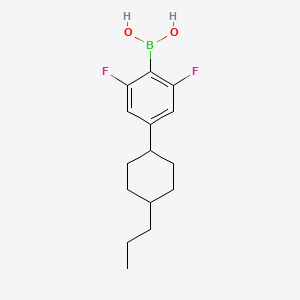![molecular formula C7H5BrN2O2S B14150295 [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 926207-89-8](/img/structure/B14150295.png)
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound that features a bromine-substituted thiophene ring attached to an oxadiazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is brominated to introduce the bromine atom at the 5-position.
Formation of the Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring.
Attachment of the Methanol Group: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromothiophene-2-carboxylic acid
- 5-Bromo-2-thiophenemethanol
- 2-(5-Bromothien-2-yl)-1,3,4-oxadiazole
Uniqueness
[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the presence of both the bromine-substituted thiophene ring and the oxadiazole ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
926207-89-8 |
|---|---|
Formule moléculaire |
C7H5BrN2O2S |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanol |
InChI |
InChI=1S/C7H5BrN2O2S/c8-5-2-1-4(13-5)7-10-9-6(3-11)12-7/h1-2,11H,3H2 |
Clé InChI |
LZPWORSRTJNWNT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C2=NN=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)

![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)
